molecular formula C19H14F2N6OS B2816602 N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863458-52-0

N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2816602
CAS RN: 863458-52-0
M. Wt: 412.42
InChI Key: PYFAABJYDKPMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Compounds with triazolo[1,5-a]pyrimidine and related structures have been explored for their potential anticancer and antimicrobial effects. For instance, modifications to triazolo[1,5-a]pyrimidine derivatives have shown significant anticancer effects and reduced toxicity, suggesting their potential as effective anticancer agents with lower side effects (Wang et al., 2015). Similarly, certain synthesized derivatives demonstrated antimicrobial activities, indicating their use as novel agents for combating microbial infections (Lahmidi et al., 2019).

Antihypertensive Agents

  • The synthesis and exploration of triazolo[1,5-a]pyrimidines as potential antihypertensive agents have been reported, where compounds bearing morpholine, piperidine, or piperazine moieties at specific positions showed promising antihypertensive activity (Bayomi et al., 1999).

Adenosine Receptor Antagonists

  • Novel pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were prepared and evaluated for their affinity towards human adenosine receptors, with some compounds displaying high affinity for the A3 receptors and significant selectivity, suggesting their utility as selective adenosine A3 receptor antagonists (Banda et al., 2013).

Insecticidal Agents

  • Research on synthesizing new bioactive sulfonamide thiazole derivatives incorporating triazolo[1,5-a]pyrimidine and related structures has shown potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These studies indicate the role of such compounds in developing new insecticidal agents (Soliman et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6OS/c20-13-6-2-1-5-12(13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-8-4-3-7-14(15)21/h1-8,11H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAABJYDKPMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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